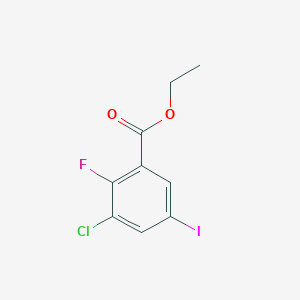

Ethyl 3-chloro-2-fluoro-5-iodobenzoate

CAS No.:

Cat. No.: VC20538540

Molecular Formula: C9H7ClFIO2

Molecular Weight: 328.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClFIO2 |

|---|---|

| Molecular Weight | 328.50 g/mol |

| IUPAC Name | ethyl 3-chloro-2-fluoro-5-iodobenzoate |

| Standard InChI | InChI=1S/C9H7ClFIO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2H2,1H3 |

| Standard InChI Key | JSVHYYOMTRWLCH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)I)Cl)F |

Introduction

Ethyl 3-chloro-2-fluoro-5-iodobenzoate is an organohalogen compound belonging to the class of benzoates. This compound is characterized by its unique substitution pattern on the benzene ring, which includes chlorine, fluorine, and iodine atoms, along with an ethyl ester functional group. Its molecular formula is , and it has a molecular weight of 328.50 g/mol .

The compound is widely used in synthetic organic chemistry as a precursor or intermediate for the development of more complex molecules, particularly in pharmaceutical and agrochemical industries.

Structural Features:

-

The benzene ring is substituted with:

-

A chlorine atom at position 3.

-

A fluorine atom at position 2.

-

An iodine atom at position 5.

-

-

The ethyl ester group is attached to the carboxylic acid functional group on the benzene ring.

Synthesis

Ethyl 3-chloro-2-fluoro-5-iodobenzoate can be synthesized through multi-step organic reactions involving halogenation and esterification processes:

-

Halogenation: A benzoic acid derivative undergoes selective halogenation using appropriate reagents to introduce chlorine, fluorine, and iodine atoms at specific positions on the aromatic ring.

-

Esterification: The carboxylic acid group on the intermediate product is converted into an ethyl ester using ethanol and an acid catalyst.

Applications

Ethyl 3-chloro-2-fluoro-5-iodobenzoate has diverse applications due to its structural versatility:

-

Pharmaceutical Industry: It serves as a key intermediate in synthesizing biologically active compounds, including potential anticancer agents or enzyme inhibitors.

-

Agrochemical Sector: This compound is used in the development of herbicides and fungicides.

-

Material Science: Its halogenated structure makes it useful in designing advanced materials with specific electronic or optical properties.

Safety and Handling

As with many halogenated organic compounds, Ethyl 3-chloro-2-fluoro-5-iodobenzoate should be handled with care:

-

Toxicity: The compound may pose risks of irritation to the skin, eyes, and respiratory tract.

-

Environmental Impact: Halogenated compounds can be persistent in the environment; proper disposal methods must be followed.

Research Findings

While specific biological activities of Ethyl 3-chloro-2-fluoro-5-iodobenzoate are not well-documented, its structural analogs have been studied for their pharmacological relevance:

-

Halogenated benzoates often exhibit antimicrobial or anticancer properties due to their ability to interact with biological macromolecules.

-

The presence of iodine enhances molecular polarizability, potentially increasing binding affinity in drug-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume